molecular formula C18H19FN2O3 B5956223 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide

Cat. No.: B5956223
M. Wt: 330.4 g/mol
InChI Key: PEHIINMZAKQJAV-UHFFFAOYSA-N
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Description

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate starting materials and reagents.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the piperidine intermediate.

    Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in biological assays to study its effects on various biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide: shares structural similarities with other benzamide derivatives and fluorinated compounds.

    Other Benzamide Derivatives: Compounds with similar benzamide groups may have comparable biological activities.

    Fluorinated Compounds: Compounds with fluorine atoms often exhibit unique properties due to the presence of the highly electronegative fluorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties

Properties

IUPAC Name

4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-5-3-14(4-6-16)17(22)20-10-13-2-1-8-21(11-13)18(23)15-7-9-24-12-15/h3-7,9,12-13H,1-2,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHIINMZAKQJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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